Sarcosine is a N-alkylglycine that is the N-methyl derivative of glycine. It is an intermediate in the metabolic pathway of glycine. It has a role as a glycine transporter 1 inhibitor, a glycine receptor agonist, a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a N-alkylglycine, a N-methyl-amino acid and a member of N-methylglycines. It is a conjugate base of a sarcosinium. It is a conjugate acid of a sarcosinate. It is a tautomer of a sarcosine zwitterion.

Sarcosine has been investigated for the treatment of Schizophrenia.

Sarcosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Sarcosine is a natural product found in Sarcococca saligna, Drosophila melanogaster, and other organisms with data available.

Sarcosine is an amino acid that is an intermediate and byproduct in glycine synthesis and degradation with potential anti-depressant and anti-schizophrenic activities. Sarcosine is a product of dietary consumption of choline and creatine and is rapidly converted into glycine. Oral administration of sarcosine with certain antipsychotics may cause increased glycine concentration in the brain, which may lead to increased NMDA receptor activation and a reduction in symptoms.

Sarcosine is the N-methyl derivative of glycine. Sarcosine is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine. Sarcosine is a natural amino acid found in muscles and other body tissues. In the laboratory it may be synthesized from chloroacetic acid and methylamine. Sarcosine is naturally found in the metabolism of choline to glycine. Sarcosine is sweet to the taste and dissolves in water. It is used in manufacturing biodegradable surfactants and toothpastes as well as in other applications. Sarcosine is ubiquitous in biological materials and is present in such foods as egg yolks, turkey, ham, vegetables, legumes, etc. Sarcosine is formed from dietary intake of choline and from the metabolism of methionine, and is rapidly degraded to glycine. Sarcosine has no known toxicity, as evidenced by the lack of phenotypic manifestations of sarcosinemia, an inborn error of sarcosine metabolism. Sarcosinemia can result from severe folate deficiency because of the folate requirement for the conversion of sarcosine to glycine (Wikipedia). Sarcosine has recently been identified as a biomarker for invasive prostate cancer. It was found to be greatly increased during prostate cancer progression to metastasis and could be detected in urine. Sarcosine levels were also increased in invasive prostate cancer cell lines relative to benign prostate epithelial cells (A3519).

An amino acid intermediate in the metabolism of choline.

Sarcosine

CAS No.: 25951-24-0

Cat. No.: VC13293393

Molecular Formula: C3H7NO2

Molecular Weight: 89.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25951-24-0 |

|---|---|

| Molecular Formula | C3H7NO2 |

| Molecular Weight | 89.09 g/mol |

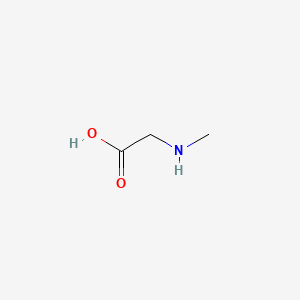

| IUPAC Name | 2-(methylamino)acetic acid |

| Standard InChI | InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6) |

| Standard InChI Key | FSYKKLYZXJSNPZ-UHFFFAOYSA-N |

| SMILES | CNCC(=O)O |

| Canonical SMILES | CNCC(=O)O |

| Melting Point | 406 °F (Decomposes) (NTP, 1992) 208 °C |

Introduction

Chemical Characteristics and Physicochemical Properties

Structural and Molecular Features

Sarcosine (C₃H₇NO₂) is the N-methyl derivative of glycine, characterized by a methyl group (-CH₃) attached to the amino nitrogen of glycine. This modification confers unique physicochemical properties, including enhanced lipid solubility compared to its parent compound. The molecular weight of sarcosine is 89.09 g/mol, with a crystalline structure that remains stable under standard storage conditions .

Physicochemical Parameters

Key physicochemical properties include:

| Property | Value |

|---|---|

| Melting Point | 208–212°C (decomposition) |

| Water Solubility | 1480 g/L at 20°C |

| pKa | 2.21 (25°C) |

| Density | 1.1948 g/cm³ |

| Refractive Index | 1.4368 |

The compound exhibits high hygroscopicity, necessitating storage below 30°C to prevent degradation . Its amphoteric nature, reflected in a pH of 6.1 at 100 g/L aqueous solution, enables versatile interactions in biological systems .

Pharmacological Mechanisms of Action

Modulation of Glutamatergic Neurotransmission

Sarcosine exerts dual effects on NMDARs:

-

Glycine Transporter 1 (GlyT1) Inhibition: By competitively inhibiting GlyT1, sarcosine elevates synaptic glycine concentrations, potentiating NMDAR-mediated currents .

-

Direct NMDAR Co-Agonism: Structural similarity to glycine allows sarcosine to bind the NMDAR glycine site, albeit with reduced potency (EC₅₀ ≈ 3.5 μM vs. glycine's 0.2 μM) .

Notably, sarcosine-induced NMDAR activation demonstrates distinct kinetic properties compared to glycine:

-

Reduced Desensitization: Sustained receptor activation with 23% less desensitization .

-

Enhanced Calcium Influx: Prolonged channel opening increases intracellular Ca²⁺ by 18% .

Metabolic Intermediary Functions

As a one-carbon metabolism intermediate, sarcosine facilitates:

-

Folate cycle optimization for nucleotide synthesis

-

Methyl group transfer in epigenetic regulation

Therapeutic Efficacy in Schizophrenia

Clinical Symptom Improvement

A 2020 meta-analysis of seven randomized controlled trials (n=326) demonstrated:

Subgroup analysis revealed enhanced efficacy in patients with:

-

Baseline Positive and Negative Syndrome Scale (PANSS) scores 70–79 (ES=0.67)

Cognitive Effects

Despite symptomatic improvement, cognitive enhancement remains inconclusive:

| Cognitive Domain | Effect Size (SMD) | 95% CI | p-value |

|---|---|---|---|

| Executive Function | 0.19 | -0.14–0.52 | 0.26 |

| Working Memory | 0.31 | -0.02–0.64 | 0.07 |

| Attention/Vigilance | 0.22 | -0.11–0.55 | 0.19 |

The dissociation between symptomatic and cognitive outcomes suggests domain-specific therapeutic mechanisms .

| Adverse Effect | Incidence Rate |

|---|---|

| Gastrointestinal Distress | 12.4% |

| Headache | 8.7% |

| Dizziness | 5.2% |

| Insomnia | 4.1% |

No severe adverse events or laboratory abnormalities were reported at dosages ≤2 g/day .

Contraindications and Precautions

-

Avoid concurrent use with clozapine (reduced efficacy)

-

Caution in patients with sarcosinemia (plasma levels >10 μM)

| Manufacturer | Purity | Packaging | Price (USD) |

|---|---|---|---|

| Sigma-Aldrich | 98% | 100g | $55.20 |

| TCI Chemicals | >98% | 25g | $35.00 |

| Alfa Aesar | 99% | 500g | $210.00 |

Bulk purchasing (10kg) reduces unit cost to $190/kg .

Future Research Directions

-

Mechanistic Studies:

-

Differential effects on synaptic vs. extrasynaptic NMDAR populations

-

Epigenetic modulation via one-carbon metabolism

-

-

Clinical Applications:

-

Adjunctive therapy in treatment-resistant depression

-

Neuroprotective applications in neurodegenerative disorders

-

-

Formulation Development:

-

Blood-brain barrier-penetrating analogs

-

Sustained-release delivery systems

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume